molecular formula C19H21NO6 B11017765 1-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-proline

1-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-proline

Cat. No.: B11017765
M. Wt: 359.4 g/mol
InChI Key: JDCPRLYIRIIRKP-MHTVFEQDSA-N
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Description

1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromoacetylpyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The resulting ester is then purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, thereby exhibiting antimicrobial activity . Additionally, its photoactive properties can be utilized in the design of smart materials that respond to light stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine-2-carboxylic acid moiety, in particular, differentiates it from other coumarin derivatives and contributes to its unique properties.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-1-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-3-12-9-17(21)26-16-10-13(6-7-14(12)16)25-11(2)18(22)20-8-4-5-15(20)19(23)24/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,23,24)/t11?,15-/m0/s1

InChI Key

JDCPRLYIRIIRKP-MHTVFEQDSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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